
6-(吡咯烷-1-基)烟酸
描述
6-(Pyrrolidin-1-yl)nicotinic acid is a compound that is a part of a broader category of nicotinic acid derivatives. Nicotinic acid is a pyridine carboxylic acid, known for its role as an essential nutrient and its medical applications.
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves complex chemical reactions. For instance, nicotinium sulfate, a related compound, is synthesized from tobacco-extracted nicotine using sulfuric acid, highlighting a method of converting a toxic alkaloid into a useful compound (Tamaddon & Azadi, 2017). Another study describes the practical synthesis of a pharmaceutical intermediate similar to 6-(Pyrrolidin-1-yl)nicotinic acid, involving palladium-catalyzed cyanation/reduction sequences and selective chlorination (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by the presence of the pyridine ring and various substituents. For example, studies have reported the structure of nicotinic acid derivatives using techniques like NMR, FT-IR, and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Chemical Reactions and Properties
Nicotinic acid derivatives are involved in various chemical reactions, depending on their structure and substituents. For example, nicotinium methane sulfonate, a related compound, shows catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018). Another study describes the interaction of Cu(II) complexes with nicotinic acid, showcasing its chemical behavior (Papanikolaou et al., 2006).
Physical Properties Analysis
The physical properties of 6-(Pyrrolidin-1-yl)nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, the crystal structure of certain nicotinic acid derivatives is analyzed using X-ray diffraction, providing insights into their physical properties (Zhu, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 6-(Pyrrolidin-1-yl)nicotinic acid, can be understood through studies of similar compounds. For example, a study on the efficient synthesis of nicotinic acid derivatives reveals insights into their chemical reactivity and potential applications (Kiss et al., 2008).
科学研究应用
合成和伪肽开发
6-(吡咯烷-1-基)烟酸参与基于烟酸的氨基酸单元的合成,特别是那些在吡啶环上带有酰亚胺官能团的单元。这一过程对于伪肽的开发具有重要意义,伪肽在包括药物化学和生物化学在内的各个领域具有潜在应用。一个例子是 2-氰烟酸与 L-α-氨基酸的甲酯偶联,导致含有 2-氰基吡啶-3-基的伪肽 (Ovdiichuk 等人,2015).
尼古丁类似物的硫代类似物
已经对 N-1-甲基阿那巴碱和尼古丁的硫代类似物进行了研究,涉及与 6-(吡咯烷-1-基)烟酸结构相似的化合物。这些化合物使用劳森试剂合成,并对其光谱特征和结构进行了研究,有助于更深入地了解尼古丁类似物 (Wojciechowska-Nowak 等人,2011).
转化为质子离子液体
6-(吡咯烷-1-基)烟酸相关化合物已被转化为质子离子液体以用作催化剂。例如,尼古丁硫酸盐(源自尼古丁(含有吡咯烷部分))用作伯胺选择性乙酰化的生物相容性催化剂。此类转化突出了烟酸衍生物在绿色化学应用中的多功能性 (Tamaddon & Azadi, 2017).
工业应用
6-(吡咯烷-1-基)烟酸及其衍生物具有潜在的工业应用,尤其是在烟酸的生产中。重点关注生态和工业可行的方法,从商用原材料生产烟酸的方法引起了极大的兴趣。这反映了烟酸衍生物在工业化学中的更广泛应用 (Lisicki 等人,2022).
抑制碳酸酐酶 III
烟酸及其类似物,例如 6-取代烟酸类似物,已被研究为碳酸酐酶 III (CAIII) 的抑制剂,碳酸酐酶 III 是血脂异常和癌症进展的药理学靶点。这些化合物对 CAIII 的活性突出了它们的潜在治疗应用 (Mohammad 等人,2017).
属性
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURIZRKTAXJRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353315 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)nicotinic acid | |
CAS RN |
210963-95-4 | |
| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



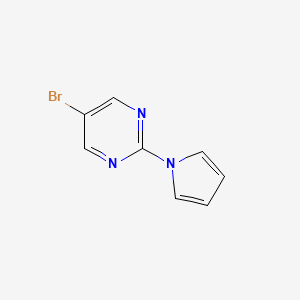


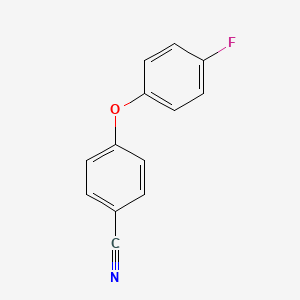
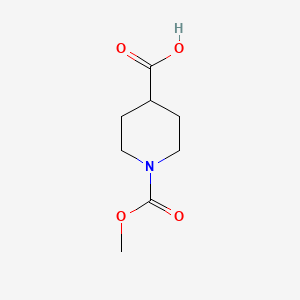
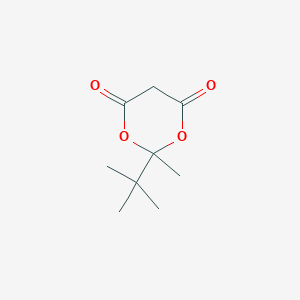

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)


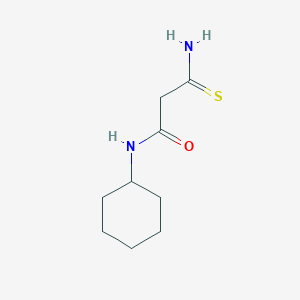
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)